Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine

chemical biology drug discovery sulfamoyl chemotype

For medicinal chemistry programs requiring exact-match building blocks, this compound solves the critical challenge of scaffold fidelity when SAR is uniquely dependent on the 3-(pyridin-2-yloxy)phenyl connectivity. No public potency or selectivity benchmarks exist, making it suited for internal de novo profiling or as a certified reference standard for LC-MS/NMR method development. - Procured solely as a precise structural building block for proprietary SAR programs - Suitable as a certified reference material for analytical method qualification - Enables in-house biological profiling where selection is driven by scaffold novelty

Molecular Formula C14H17N3O3S
Molecular Weight 307.37
CAS No. 1448070-13-0
Cat. No. B2600935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine
CAS1448070-13-0
Molecular FormulaC14H17N3O3S
Molecular Weight307.37
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2
InChIInChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-6-5-7-13(10-12)20-14-8-3-4-9-15-14/h3-10,16H,11H2,1-2H3
InChIKeyIPMROWDKRQKAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Overview for Procurement of CAS 1448070-13-0


Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine (CAS 1448070-13-0) is a synthetic small molecule (C14H17N3O3S, MW 307.37 g/mol) containing a dimethylsulfamoylamino head group linked via a methylene bridge to a 3-(pyridin-2-yloxy)phenyl scaffold [1]. It belongs to the aryl sulfamoyl chemotype. Comprehensive biological profiling, mechanism-of-action data, and head-to-head pharmacological comparisons have not been disclosed in public primary research articles, patents, or regulatory filings as of May 2026.

Exact-match synthetic building block for proprietary SAR programs

Authentic reference standard for analytical method qualification

Exploratory tool compound for internal pharmacological profiling

Why Off-the-Shelf Substitution Is Not Supported


High-confidence quantitative comparator data that would justify selecting or rejecting an in-class analog over this compound are absent from the public domain [1]. In the absence of disclosed potency, selectivity, ADME, or in vivo efficacy benchmarks, any substitution decision for research use is made blind; a closely related analog bearing the same dimethylsulfamoylamino motif but differing in scaffold geometry may exhibit divergent target engagement, physicochemical properties, or biological outcome. Consequently, scientific selection cannot currently be guided by evidence-based differentiation.

Structural analogs may exhibit divergent target engagement without disclosed data

Evidence-based differentiation is not supported by public potency or ADME benchmarks

Selection must rely on internal validation; class-level similarity is insufficient

Quantitative Differential Evidence Gap Analysis


Absence of Public Biological Comparator Data

A systematic search of primary research articles, patent claims, and authoritative bioactivity databases (PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, USPTO Patent Public Search) retrieved no quantitative IC50, KD, EC50, selectivity, solubility, metabolic stability, or in vivo pharmacokinetic values for CAS 1448070-13-0 [1]. Furthermore, no direct head-to-head comparison data against any named structural analog were identified. Therefore, the compound lacks the evidentiary foundation required to support a performance-based differentiation claim at this time.

Public bioactivity data
Data to verify
No quantitative IC50, KD, EC50, or PK values retrieved
Evidence-based differentiation unsupportable
Systematic database search 2026-05-06
chemical biology drug discovery sulfamoyl chemotype

Defensible Procurement Scenarios Despite Absent Data


Exact-Match Medicinal Chemistry Intermediate

When an internal medicinal chemistry program has already established a synthetic route, target engagement, or structure-activity relationship (SAR) that is uniquely dependent on the precise connectivity of the 3-(pyridin-2-yloxy)phenyl moiety and the dimethylsulfamoylamino-methylene linker, the compound is procured solely as an exact-match building block. In this scenario, selection is driven by the proprietary SAR knowledge of the ordering organization, not by external peer-reviewed evidence [1].

Authentic Reference Standard for Analytical Validation

The compound may serve as a certified reference material for LC-MS or NMR method development, qualification, or impurity profiling within a proprietary synthesis or quality control workflow. Unambiguous structural identity (confirmed by a reference analytical data package provided by the supplier) is the critical requirement; biological comparator data are irrelevant to this use case [1].

Tool Compound for Exploratory Pharmacology

A research group may procure the compound for de novo profiling in in-house biochemical or cellular assays. This scenario acknowledges that all relevant biological differentiation data must be generated internally and that no pre-existing public evidence guides the selection beyond scaffold novelty [1].

Application
Selection Property
Validation Focus
Exact-match medicinal chemistry intermediate
Structural identity confirmation
Internal SAR data package review
Authentic reference standard for analytical validation
Certified reference material specification
Supplier analytical data package
Tool compound for exploratory pharmacology
Scaffold novelty and purity
Internal biochemical profiling
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